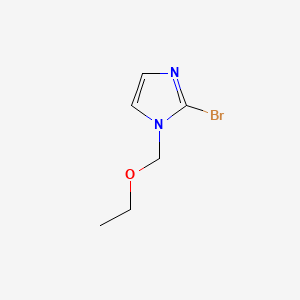![molecular formula C8H6BrClO2 B1333293 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole CAS No. 64603-67-4](/img/structure/B1333293.png)
5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole
Descripción general
Descripción
Mecanismo De Acción
Target of Action
It is known that benzo[d][1,3]dioxole-type compounds are used in the synthesis of benzylisoquinoline alkaloids . These alkaloids have a wide range of biological activities and can interact with various targets, including enzymes and receptors.
Mode of Action
It is known that the compound can be used in the synthesis of benzylisoquinoline alkaloids . These alkaloids can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function.
Biochemical Pathways
Benzylisoquinoline alkaloids, which can be synthesized using this compound, are known to affect various biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 24948900, a density of 1726g/cm3, and a boiling point of 3116ºC at 760 mmHg . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It is known that the compound can be used in the synthesis of benzylisoquinoline alkaloids , which have various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole typically involves the bromination and chloromethylation of benzo[d][1,3]dioxole derivatives . One common method starts with piperonyl chloride , which undergoes bromination to introduce the bromine atom at the 5-position . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane . The chloromethyl group is then introduced using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities . These methods often involve continuous flow reactors to ensure efficient mixing and reaction control . The use of automated systems helps in maintaining consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Major Products:
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is used as an intermediate in the synthesis of various organic compounds . It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs . Its structural features make it a candidate for designing inhibitors or modulators of biological targets .
Industry: The compound is used in the production of specialty chemicals and materials . It is also employed in the synthesis of dyes and pigments .
Comparación Con Compuestos Similares
5-Bromo-6-bromomethyl-1,3-benzodioxole: (CAS: 5434-47-9)
6-Bromo-1,3-benzodioxole-5-carbaldehyde: (CAS: 15930-53-7)
5-Bromo-2,2-difluoro-1,3-benzodioxole: (CAS: 233770-05-3)
Comparison: 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical transformations . In contrast, similar compounds may have different substituents, such as bromomethyl or difluoromethyl groups, leading to variations in their chemical behavior and applications .
Propiedades
IUPAC Name |
5-bromo-6-(chloromethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZXZWOFQWKKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368694 | |
| Record name | 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64603-67-4 | |
| Record name | 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-(chloromethyl)-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B1333237.png)

